molecular formula C7H12O2 B1605868 Butyric acid, 3-methyl-2-methylene-, methyl ester CAS No. 3070-67-5

Butyric acid, 3-methyl-2-methylene-, methyl ester

Cat. No.: B1605868
CAS No.: 3070-67-5
M. Wt: 128.17 g/mol
InChI Key: IJMWNARRWGXIEF-UHFFFAOYSA-N
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Description

Butyric acid, 3-methyl-2-methylene-, methyl ester, also known as methyl 3-methyl-2-methylenebutanoate, is an organic compound with the molecular formula C7H12O2. It is an ester derived from butyric acid and is characterized by its fruity odor. This compound is used in various applications, including as a flavoring agent and in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyric acid, 3-methyl-2-methylene-, methyl ester typically involves the esterification of butyric acid with methanol in the presence of an acid catalyst. The reaction is as follows:

Butyric acid+MethanolButyric acid, 3-methyl-2-methylene-, methyl ester+Water\text{Butyric acid} + \text{Methanol} \rightarrow \text{this compound} + \text{Water} Butyric acid+Methanol→Butyric acid, 3-methyl-2-methylene-, methyl ester+Water

Common catalysts used in this reaction include sulfuric acid and hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Butyric acid, 3-methyl-2-methylene-, methyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The products vary depending on the substituent introduced.

Scientific Research Applications

Butyric acid, 3-methyl-2-methylene-, methyl ester has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: This compound is studied for its potential effects on cellular processes and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism by which butyric acid, 3-methyl-2-methylene-, methyl ester exerts its effects involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes involved in ester hydrolysis, leading to the release of butyric acid and methanol. The butyric acid can then participate in metabolic pathways, influencing cellular functions and signaling.

Comparison with Similar Compounds

Similar Compounds

    Butanoic acid, 2-methyl-, methyl ester: This compound has a similar structure but differs in the position of the methyl group.

    Methyl butyrate:

Uniqueness

Butyric acid, 3-methyl-2-methylene-, methyl ester is unique due to the presence of the methylene group, which imparts distinct chemical properties and reactivity. This structural feature makes it valuable in specific synthetic applications and research studies.

Properties

IUPAC Name

methyl 3-methyl-2-methylidenebutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-5(2)6(3)7(8)9-4/h5H,3H2,1-2,4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJMWNARRWGXIEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30336602
Record name Butyric acid, 3-methyl-2-methylene-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30336602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3070-67-5
Record name Butyric acid, 3-methyl-2-methylene-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30336602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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